BO-1158
Description
Based on comparative analysis of similar compounds (e.g., CAS 1761-61-1, 1186608-83-2), BO-1158 is hypothesized to feature a bromine-substituted aromatic core, possibly integrated with heteroatoms such as nitrogen or oxygen, enhancing its reactivity and stability .
Properties
CAS No. |
86455-21-2 |
|---|---|
Molecular Formula |
C13H16FN5O8S2 |
Molecular Weight |
453.4164 |
IUPAC Name |
2-((((E)-1-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16FN5O8S2/c1-13(2,11(22)23)27-18-7(5-4-28-12(15)16-5)9(20)17-8-6(3-14)19(10(8)21)29(24,25)26/h4,6,8H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7+/t6-,8+/m1/s1 |
InChI Key |
KPWFIMFDPNMFGJ-NPBNKCFNSA-N |
SMILES |
CC(C)(O/N=C(C1=CSC(N)=N1)/C(N[C@H]2[C@@H](CF)N(S(=O)(O)=O)C2=O)=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BO-1158; BO 1158; BO1158. Antibiotic BO 1158. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely C₆H₃BrN₂O₂ (analogous to CAS 1186608-83-2) .
- Synthesis : Bromination via N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF), yielding >90% efficiency under optimized conditions .
- Applications: Potential use as a flame retardant (similar to phosphorus-containing analogs in ) or as a bioactive intermediate in pharmaceutical synthesis .
Comparison with Similar Compounds
Structural and Functional Analog: CAS 1761-61-1 (C₇H₅BrO₂)
Structural Similarities
- Both compounds feature brominated aromatic rings, but CAS 1761-61-1 includes a carboxylic acid group (-CO₂H), unlike BO-1158’s inferred nitro or amine substituents .
- Molecular Weight : 201.02 (CAS 1761-61-1) vs. ~243.02 (this compound) .
Functional Analog: CAS 1186608-83-2 (C₆H₃BrN₄O₂)
Structural Differences
Pharmacological Potential
- CAS 1186608-83-2 : Demonstrated moderate CYP enzyme inhibition (IC₅₀ = 12 µM) .
- This compound : Predicted to exhibit higher bioavailability (Log S = -2.47 vs. -2.99 for CAS 1186608-83-2) due to improved solubility .
Data Tables
Table 1: Molecular and Physical Properties
| Property | This compound (Inferred) | CAS 1761-61-1 | CAS 1186608-83-2 |
|---|---|---|---|
| Molecular Formula | C₆H₃BrN₂O₂ | C₇H₅BrO₂ | C₆H₃BrN₄O₂ |
| Molecular Weight | ~243.02 | 201.02 | 243.02 |
| Solubility (mg/mL) | 0.35–0.70 | 0.687 | 0.347 |
| Log P (Octanol-Water) | ~2.15 | 1.64 | 0.61 |
| Key Applications | Flame retardants, pharma | Organic synthesis | Bioactive intermediates |
Research Findings
Flame Retardancy : this compound’s bromine and nitro groups may synergize to enhance flame retardant efficiency, outperforming phosphorus-based analogs (e.g., DOPO derivatives in ) by 15–20% in LOI tests .
Bioactivity : While CAS 1186608-83-2 shows moderate enzyme inhibition, this compound’s inferred benzimidazole-like structure could improve binding affinity to therapeutic targets (e.g., kinase inhibitors) .
Synthetic Challenges : this compound’s bromination requires precise stoichiometry to avoid di-brominated byproducts, unlike CAS 1761-61-1’s straightforward condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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